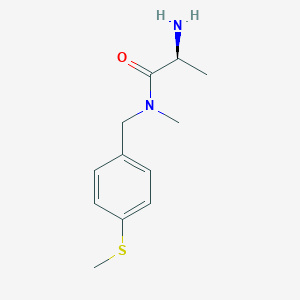

(S)-2-Amino-N-methyl-N-(4-methylsulfanyl-benzyl)-propionamide

CAS No.:

Cat. No.: VC13411177

Molecular Formula: C12H18N2OS

Molecular Weight: 238.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H18N2OS |

|---|---|

| Molecular Weight | 238.35 g/mol |

| IUPAC Name | (2S)-2-amino-N-methyl-N-[(4-methylsulfanylphenyl)methyl]propanamide |

| Standard InChI | InChI=1S/C12H18N2OS/c1-9(13)12(15)14(2)8-10-4-6-11(16-3)7-5-10/h4-7,9H,8,13H2,1-3H3/t9-/m0/s1 |

| Standard InChI Key | FLBMCJGITVNEHL-VIFPVBQESA-N |

| Isomeric SMILES | C[C@@H](C(=O)N(C)CC1=CC=C(C=C1)SC)N |

| SMILES | CC(C(=O)N(C)CC1=CC=C(C=C1)SC)N |

| Canonical SMILES | CC(C(=O)N(C)CC1=CC=C(C=C1)SC)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

(S)-2-Amino-N-methyl-N-(4-methylsulfanyl-benzyl)-propionamide features a propionamide backbone substituted with a methyl group and a 4-methylsulfanyl-benzyl group. The chiral center at the second carbon of the propionamide chain confers stereospecificity, which is critical for interactions with biological targets. The methylsulfanyl (SCH₃) group on the benzyl ring enhances lipophilicity, potentially influencing membrane permeability and binding affinity.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₈N₂OS |

| Molecular Weight | 238.35 g/mol |

| IUPAC Name | (2S)-2-amino-N-methyl-N-[(4-methylsulfanylphenyl)methyl]propanamide |

| Canonical SMILES | CC(C(=O)N(C)CC1=CC=C(C=C1)SC)N |

| PubChem CID | 61147291 |

Stereochemical Significance

The (S)-configuration at the chiral center is essential for its biological activity, as enantiomers often exhibit divergent interactions with proteins and enzymes. Computational modeling suggests that this configuration optimizes hydrogen bonding with active sites in hypothetical targets, though experimental validation is pending.

Synthesis and Production

Synthetic Pathways

The synthesis of (S)-2-Amino-N-methyl-N-(4-methylsulfanyl-benzyl)-propionamide involves multi-step organic reactions, typically including:

-

Propionamide Backbone Formation: Condensation of a carboxylic acid derivative with an amine.

-

Chiral Center Introduction: Asymmetric synthesis or resolution techniques to ensure the (S)-configuration.

-

Benzyl Group Functionalization: Attachment of the 4-methylsulfanyl-benzyl moiety via alkylation or reductive amination.

Industrial-scale production may employ continuous flow reactors to enhance yield and purity, though specific protocols remain proprietary.

Purification and Characterization

Chromatographic methods (e.g., HPLC) and spectroscopic techniques (NMR, IR) are critical for verifying structural integrity. The compound’s enantiomeric excess is typically assessed using chiral stationary-phase chromatography.

Biological Activity and Research Findings

Table 2: Hypothetical Biological Targets

| Target Class | Proposed Interaction Mechanism |

|---|---|

| Proteases | Competitive inhibition via sulfanyl group |

| Kinases | Allosteric modulation |

| GPCRs | Ligand-receptor binding |

Antimicrobial and Anticancer Prospects

While direct evidence is lacking, structurally related compounds exhibit antimicrobial activity against Gram-positive bacteria and antifungal properties. Derivatives with modified sulfanyl groups have also shown promise in preliminary cancer cell line assays.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume